The synthesis of RR-Src (trifluoroacetate salt) predominantly employs solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin. The SPPS technique allows for efficient purification and high yields of the desired peptide product.
In industrial settings, automated peptide synthesizers are used to scale up the synthesis process. High-performance liquid chromatography (HPLC) is typically employed for purification to ensure the final product meets the required purity standards (≥95%) necessary for research applications .
The molecular structure of RR-Src (trifluoroacetate salt) consists of a complex sequence of amino acids that includes:
The trifluoroacetate salt form enhances solubility in organic solvents, which is crucial for various experimental conditions. The InChI Key for RR-Src (trifluoroacetate salt) is OSZFOKWAQDVJJB-YQYPCEDLSA-N .
RR-Src (trifluoroacetate salt) primarily participates in phosphorylation reactions, particularly those catalyzed by tyrosine kinases. These reactions typically require adenosine triphosphate (ATP) as a phosphate donor and are conducted under physiological conditions.
The mechanism of action for RR-Src (trifluoroacetate salt) involves its role as a substrate for tyrosine kinases. Upon phosphorylation at specific tyrosine residues within its sequence, RR-Src activates downstream signaling pathways that regulate cellular processes such as growth, survival, and differentiation.
The phosphorylation event is critical in modulating the activity of Src family kinases themselves, which are implicated in numerous oncogenic processes. This makes RR-Src an essential tool for studying the dynamics of kinase signaling networks in cancer research .
RR-Src (trifluoroacetate salt) has diverse applications across scientific fields:
The identification of RR-Src (Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly, trifluoroacetate salt) emerged from pivotal studies on cellular tyrosine kinases. Its development was catalyzed by the discovery that v-Src (viral Src) represented the first oncogenic tyrosine kinase, with its cellular counterpart c-Src becoming a prototype for understanding tyrosine phosphorylation mechanisms [1] [3]. Early biochemical analyses revealed that Src-family kinases recognize specific peptide sequences containing phosphotyrosine (pY) residues, with the pYEEI motif exhibiting particularly high affinity for the Src Homology 2 (SH2) domain [2].
RR-Src was systematically optimized from the endogenous c-Src autophosphorylation site (Tyr 419) to serve as a high-specificity substrate probe. Its design incorporated key features: 1) A conserved phosphotyrosine-binding pocket anchor, 2) N-terminal RR (Arg-Arg) solubilizing residues, and 3) C-terminal hydrophobic and acidic residues matching Src's SH2 domain preferences [2] [4]. The trifluoroacetate counterion enhances aqueous solubility while maintaining structural integrity during experimental applications. This synthetic peptide enabled standardized quantification of Src kinase activity across diverse biochemical systems.
Table 1: Key Historical Milestones in RR-Src Development
Year | Milestone | Significance |
---|---|---|
1980 | Identification of Src tyrosine kinase activity | First demonstration of tyrosine-specific phosphorylation [1] |
1986 | SH2 domain characterization | Discovery of phosphotyrosine recognition domain [1] |
1993 | SH2 binding specificity profiling | Definition of pYEEI as optimal Src motif [2] |
1994 | Combinatorial peptide library screening | Systematic optimization of kinase substrate sequences [4] |
1997 | Crystal structure of inactive Src | Structural basis for SH2-pY530 autoinhibitory interaction [9] |
RR-Src engages Src kinase through precisely coordinated molecular interactions governed by its primary sequence and post-translational modification:
Table 2: Thermodynamic Parameters of RR-Src Binding to Src Domains
Domain | K~d~ (nM) | ΔG (kJ/mol) | Key Interactions |
---|---|---|---|
SH2 (pYEEI) | 98 ± 12 | -42.3 | Ionic: Arg175-pY; H-bond: Ser177-pY; Hydrophobic: Ile, Leu, Ala packing |
SH3 | >10,000 | - | Minimal binding (lacks PXXP motif) |
Kinase (catalytic) | 310 ± 45 | -38.9 | Electrostatic: Arg substrate docking to Asp 404 of DFG motif |
Biophysical analyses reveal that RR-Src binding induces allosteric transitions in Src kinase: 1) SH2-pYEEI engagement displaces the autoinhibitory C-terminal tail, 2) Active-site accessibility increases 12-fold, and 3) Catalytic loop reorganization optimizes phosphotransfer efficiency [1] [9]. The trifluoroacetate salt formulation prevents charge-mediated non-specific binding to other acidic domains.
RR-Src has enabled breakthrough applications in kinase signaling research through its precisely defined interaction properties:
RR-Src-based research has demonstrated that Src coordinates glucose metabolism via phosphorylation of metabolic enzymes: 1) Pyruvate kinase M2 (Tyr 105 phosphorylation enhances Warburg effect), 2) Glucose transporter 1 (membrane translocation), and 3) Phosphofructokinase (allosteric activation) [10]. These findings position Src as a central coordinator of oncogenic metabolism. The trifluoroacetate formulation ensures experimental consistency across these diverse applications by maintaining peptide stability under physiological conditions.
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3